

# Cross-resistance analysis between Tylosin and other macrolide antibiotics in Enterococcus.

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## Compound of Interest

Compound Name: Tylosin

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## Cross-Resistance Analysis of Tylosin and Other Macrolide Antibiotics in Enterococcus spp.

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of cross-resistance between **tylosin** and other clinically relevant macrolide antibiotics in Enterococcus species. The data presented herein, supported by detailed experimental protocols and molecular mechanisms, offers valuable insights for researchers, scientists, and professionals involved in the development of new antimicrobial agents.

## Quantitative Analysis of Macrolide Cross-Resistance

Minimum Inhibitory Concentration (MIC) data from multiple studies consistently demonstrate a significant pattern of cross-resistance among macrolides in Enterococcus, primarily driven by the presence of specific resistance genes. The following tables summarize the MIC distributions for various macrolides against Enterococcus isolates with defined resistance genotypes.

Table 1: Comparative MICs of Macrolides against Enterococcus Isolates with Characterized Resistance Genes

This table presents a comparative summary of MICs for erythromycin, azithromycin, and spiramycin against 78 *Enterococcus* isolates, categorized by their resistance gene profiles. The data clearly indicates that the presence of the *ermB* gene confers high-level resistance to all three macrolides tested.

Enterococcus Species (No. of Isolates)	Resistance Gene(s) Detected	Erythromycin MIC (µg/mL)	Azithromycin MIC (µg/mL)	Spiramycin MIC (µg/mL)
<i>E. faecium</i> (12)	<i>ermB</i> , <i>msrC</i>	>128	≥64	≥64
<i>E. faecalis</i> (14)	<i>ermB</i>	>128	≥64	≥64
<i>E. durans</i> (2)	<i>ermB</i>	>128	≥64	≥64
<i>E. avium</i> (2)	<i>ermB</i>	>128	≥64	≥64
<i>E. hirae</i> (8)	<i>ermB</i>	>128	≥64	≥64
<i>E. gallinarum</i> (1)	<i>ermB</i>	>128	≥64	≥64
<i>E. faecium</i> (1)	<i>ermA</i> , <i>msrC</i>	>128	≥64	≥64
<i>E. faecium</i> (1)	<i>msrC</i> (low-level resistance)	32	-	-
Susceptible Isolates (various species)	None detected	≤2	≤0.5–1	2

Data compiled from a study on 78 *Enterococcus* isolates<sup>[1]</sup>.

Table 2: **Tylosin** and Erythromycin MIC50 and MIC90 Values against *Enterococcus faecalis* and *Enterococcus faecium*

This table provides the MIC50 and MIC90 values for **tylosin** and erythromycin, illustrating the reduced susceptibility to both agents in field isolates of *E. faecalis* and *E. faecium*. The high resistance rates to both **tylosin** and erythromycin suggest a strong correlation in their resistance profiles.

Antibiotic	Enterococcus faecalis	Enterococcus faecium
Tylosin		
MIC50 (µg/mL)	>64	>64
MIC90 (µg/mL)	>64	>64
Resistance Rate	41.4%	-
Erythromycin		
MIC50 (µg/mL)	>32	>32
MIC90 (µg/mL)	>32	>32
Resistance Rate	41.7%	-

Data from a study on Enterococcus isolates from healthy dogs and cats.

Table 3: Erythromycin Resistance in Enterococcus Isolates from Swine with and without **Tylosin** Exposure

This table demonstrates the impact of **tylosin** use on the prevalence of erythromycin resistance in Enterococcus isolates from swine. The data strongly suggests that the use of **tylosin** as a growth promotant selects for high-level erythromycin resistance, with the vast majority of these resistant isolates carrying the ermB gene.

Farm Tylosin Use	No. of Isolates Tested	No. (%) of Erythromycin-Resistant Isolates (MIC ≥ 8 µg/mL)	ermB Gene Presence in Resistant Isolates
Growth Promotion	208	124 (59%)	95% (of a subset of 68 isolates)
Disease Treatment	281	80 (28.5%)	95% (of a subset of 68 isolates)
No Tylosin Use	170	4 (2.4%)	95% (of a subset of 68 isolates)

Data from a study on the effect of **tylosin** on erythromycin-resistant enterococci in swine[2].

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-resistance analysis.

### 1. Antimicrobial Susceptibility Testing by Agar Dilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

- **Preparation of Antimicrobial Stock Solutions:** Stock solutions of **tylosin**, erythromycin, azithromycin, and spiramycin are prepared according to the manufacturer's instructions.
- **Preparation of Agar Plates:** Mueller-Hinton (MH) agar is prepared and autoclaved. After cooling to 45-50°C, serial twofold dilutions of each antimicrobial agent are added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.
- **Inoculum Preparation:** Enterococcus isolates are grown on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL). This suspension is further diluted to yield a final inoculum concentration of approximately  $10^4$  CFU per spot.
- **Inoculation:** A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates containing the different antibiotic concentrations. A growth control plate without any antibiotic is also inoculated.
- **Incubation:** The plates are incubated at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the isolate.

### 2. PCR for Detection of Macrolide Resistance Genes (ermA, ermB, msrC)

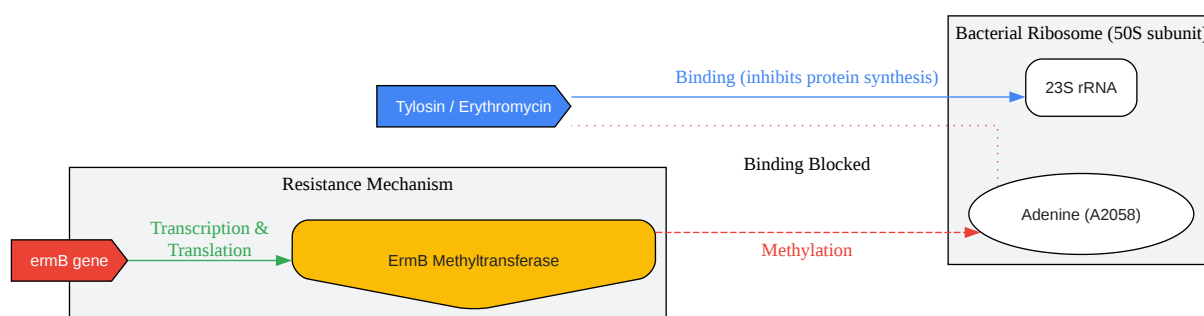
This molecular technique is employed to identify the genetic determinants of macrolide resistance in *Enterococcus* isolates.

- **DNA Extraction:** Genomic DNA is extracted from overnight cultures of *Enterococcus* isolates using a commercial DNA extraction kit or a standard boiling lysis method.
- **Primer Design:** Specific oligonucleotide primers targeting the *ermA*, *ermB*, and *msrC* genes are used.
- **PCR Amplification:** The PCR reaction mixture typically contains the extracted DNA template, forward and reverse primers for each target gene, dNTPs, Taq DNA polymerase, and PCR buffer. The amplification is performed in a thermal cycler with the following general parameters:
  - Initial denaturation: 94°C for 5 minutes
  - 30-35 cycles of:
    - Denaturation: 94°C for 30 seconds
    - Annealing: 50-60°C for 45 seconds (temperature is primer-specific)
    - Extension: 72°C for 1 minute per kb of expected product size
  - Final extension: 72°C for 5-10 minutes
- **Gel Electrophoresis:** The PCR products are separated by size on a 1.5-2.0% agarose gel containing a fluorescent dye (e.g., ethidium bromide). The gel is visualized under UV light.
- **Interpretation:** The presence of a band of the expected size for each gene indicates a positive result. Positive and negative controls are included in each PCR run to ensure the validity of the results.

## Visualization of Mechanisms and Workflows

Signaling Pathway: ErmB-Mediated Macrolide Resistance

The primary mechanism of high-level cross-resistance to macrolides in *Enterococcus* is the modification of the ribosomal target site by an enzyme encoded by the *ermB* gene. This diagram illustrates the process.

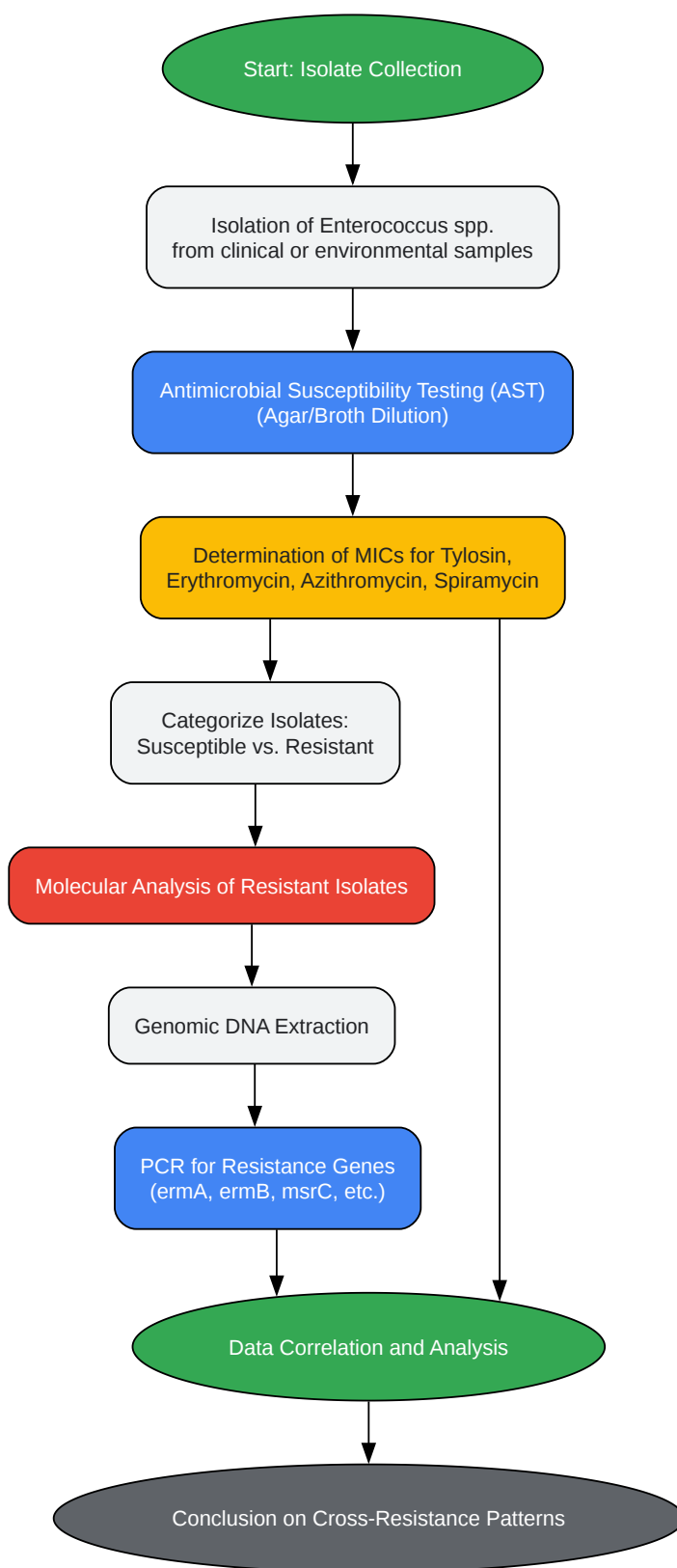


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Caption: ErmB methyltransferase modifies adenine 2058 on the 23S rRNA, preventing macrolide binding.

#### Experimental Workflow for Cross-Resistance Analysis

This diagram outlines the systematic approach used to investigate cross-resistance between **tylosin** and other macrolides in *Enterococcus*.

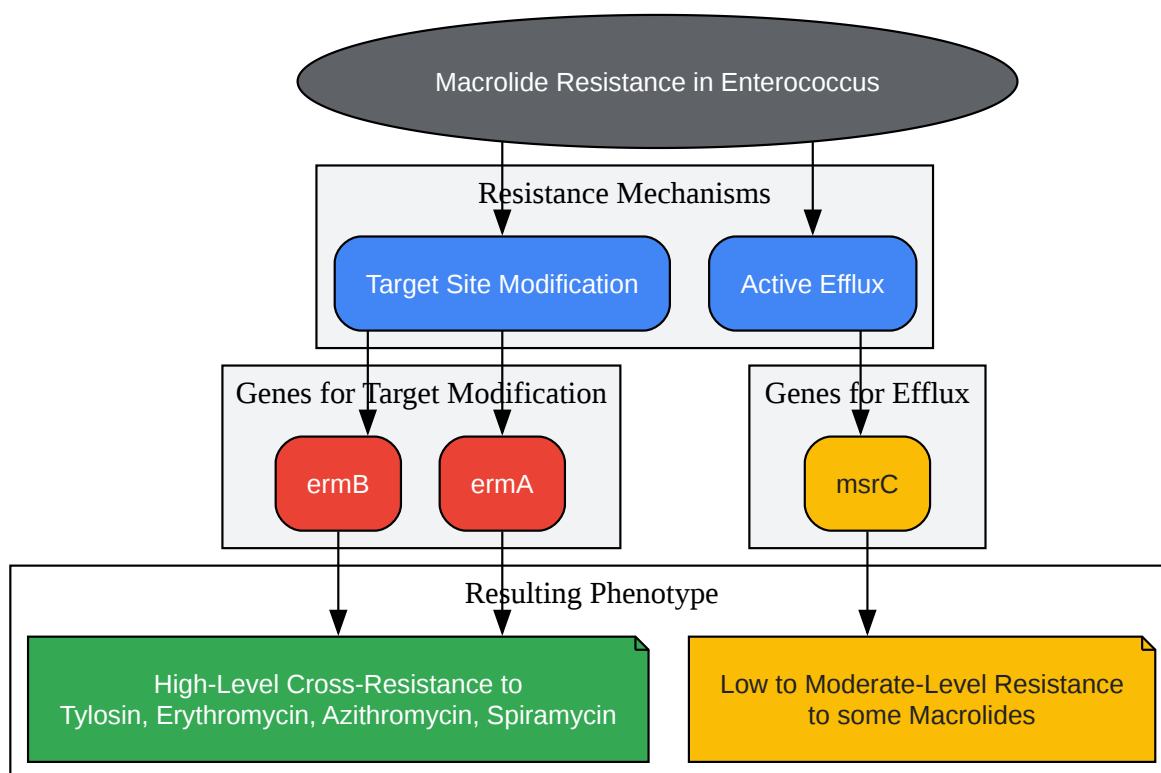


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Caption: Workflow for analyzing macrolide cross-resistance in *Enterococcus*.

## Logical Relationship of Macrolide Resistance Mechanisms in Enterococcus

This diagram illustrates the different mechanisms of macrolide resistance observed in Enterococcus and their impact on the spectrum of resistance.



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Caption: Key genetic mechanisms driving macrolide resistance phenotypes in Enterococcus.

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## References



- 1. researchgate.net [researchgate.net]
- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
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